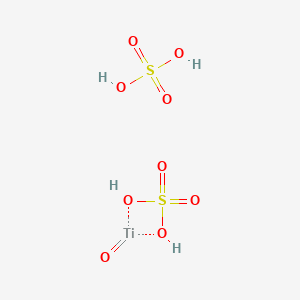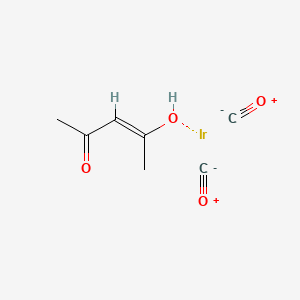
Dicarbonyl(2,4-pentanedionato)iridium
Overview
Description
Dicarbonyl(2,4-pentanedionato)iridium is a useful research compound. Its molecular formula is C7H8IrO4 and its molecular weight is 348.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicarbonyl(2,4-pentanedionato)iridium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicarbonyl(2,4-pentanedionato)iridium including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Studying Thermodynamics and Intermolecular Interactions
It is used for examining the thermodynamic characteristics of vaporization processes and the energy of intermolecular interaction in complexes (Morozova et al., 2009).
Catalysis in Organic Chemistry
This compound serves as an efficient catalyst in intramolecular Pauson–Khand reactions, achieving high yields and enantioselectivities (Lu, Neumann, & Pfaltz, 2007).
Applications in Electronics and Sensing
It's used as phosphorescent emitters in electroluminescent devices, molecular sensors, biolabeling, and photocatalysis (Ulbricht et al., 2009).
Intermediate in Substitution Reactions
Acts as an intermediate in the substitution reaction of cycloocta-1,5-diene(5-indenyl)iridium with carbon monoxide (Bellomo et al., 1993).
Development of Liquid Crystals
It has been used in the development of single-component room-temperature liquid crystals and the study of liquid crystallinity stability in nondiscoid metalomesogens (Trzaska & Swager, 1998).
Organic Light-Emitting Diodes (OLEDs)
These complexes exhibit bluish-green emission and are used in OLEDs with a quantum efficiency of 11-14% (Xu et al., 2016).
Chiral Carbene Ligand Research
They are studied with chiral carbene ligands for stability in air and moisture, showing high donor abilities (Shikata, Yasue, & Yoshida, 2017).
Mitochondrial Imaging in Cells
They are used in phosphorescent imaging and tracking of mitochondria in living and fixed cells, contributing to organelle-selective imaging (Chen et al., 2014).
Catalysis Study
New nonclassical iridium carbonyls formed after CO adsorption on Ir-ZSM-5 can be used for studying the interaction between iridium and CO, and their potential applications in catalysis (Mihaylov et al., 2006).
Electrochemical Behavior Study
Useful for studying the electrochemical behavior of metal-fluorophore interactions (Carano et al., 2002).
properties
IUPAC Name |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBREHTKYXYKM-FHJHGPAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicarbonyl(2,4-pentanedionato)iridium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R)-3-tert-butyl-2-[(2R,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192919.png)
![(4R)-4-phenyl-2-[4'-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B8192923.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8192927.png)
![[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192935.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate](/img/structure/B8192946.png)

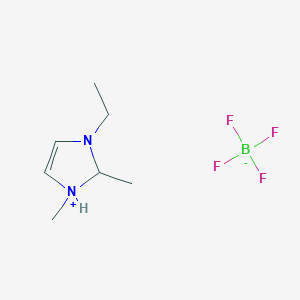

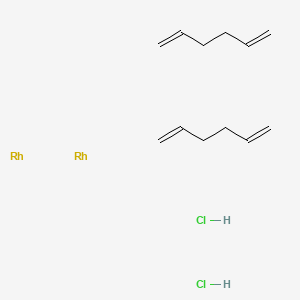

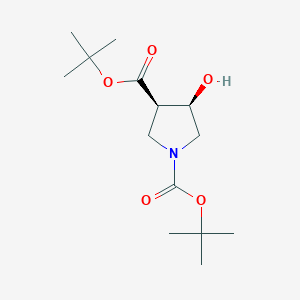
![tert-butyl-[(1R,2S)-2-carbamoylcyclopentyl]carbamic acid](/img/structure/B8193004.png)
